molecular formula C4H5ClN4O B1619601 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide CAS No. 52938-49-5

2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide

Cat. No.: B1619601
CAS No.: 52938-49-5
M. Wt: 160.56 g/mol
InChI Key: LJTMQKUBHSDQHW-UHFFFAOYSA-N
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Description

“2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide” is a compound that contains a 1,2,4-triazole ring. This ring is a unique heterocyclic compound present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds has been a subject of interest due to their pharmacological significance . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole via multistep synthetic routes .


Chemical Reactions Analysis

1,2,4-Triazoles, including “this compound”, can undergo both electrophilic and nucleophilic substitution reactions due to their high electron density .

Scientific Research Applications

Radiosynthesis in Herbicide Research

Radiosynthesis techniques have been applied to chloroacetanilide herbicides and dichloroacetamide safeners, demonstrating the utility of 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide derivatives in studying their metabolism and mode of action. This approach enables high-specific-activity studies essential for understanding herbicide and safener behavior in biological systems (Latli & Casida, 1995).

Click Chemistry in Drug Discovery

Click chemistry, which often involves triazole formations including derivatives of this compound, is significantly impacting drug discovery. It provides a reliable and efficient method for creating bioconjugates, demonstrating the compound's relevance in synthesizing molecules with potential therapeutic applications (Kolb & Sharpless, 2003).

Synthesis of Biologically Active Compounds

The synthesis of biologically active triazole hybrids, utilizing this compound, showcases its role in creating compounds with potential for cancer and normal cell line treatments. This application highlights the adaptability of the compound in medicinal chemistry for developing new therapeutic agents (Coghi et al., 2021).

Antimicrobial Activity Studies

The compound has been utilized in synthesizing 1,2,3-triazoles tethering bioactive benzothiazole nucleus, demonstrating significant antimicrobial activity against various bacterial and fungal strains. This research underscores its utility in developing new antimicrobial agents (Rezki, 2016).

Corrosion Inhibition Research

Research on triazole derivatives, including those derived from this compound, has shown their effectiveness as corrosion inhibitors in acid media. This application is crucial for protecting metals and alloys in industrial environments, demonstrating the compound's versatility beyond biomedical applications (Li et al., 2007).

Biochemical Analysis

Biochemical Properties

Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity . They have been shown to interact with various enzymes, proteins, and other biomolecules, although the specific interactions of 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide have not been reported yet .

Cellular Effects

Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against various cancer cell lines . These compounds have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-defined. It is known that 1,2,4-triazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of similar compounds can change over time in laboratory settings, including changes in the compound’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported. Similar compounds have been shown to have varying effects at different dosages .

Metabolic Pathways

1,2,4-triazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

Properties

IUPAC Name

2-chloro-N-(1H-1,2,4-triazol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN4O/c5-1-3(10)8-4-6-2-7-9-4/h2H,1H2,(H2,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTMQKUBHSDQHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC(=N1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00300259
Record name 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52938-49-5
Record name 52938-49-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135733
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-N-(1H-[1,2,4]triazol-3-yl)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00300259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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